molecular formula C11H18OS2 B1505720 2-[Bis(propylsulfanyl)methyl]furan CAS No. 97913-80-9

2-[Bis(propylsulfanyl)methyl]furan

Cat. No.: B1505720
CAS No.: 97913-80-9
M. Wt: 230.4 g/mol
InChI Key: VJBYDLPGBUEEME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Bis(propylsulfanyl)methyl]furan is an organic compound with the molecular formula C11H18OS2 and a molecular weight of 230.39 g/mol. This compound features a furan ring substituted with a bis(propylsulfanyl)methyl group, making it a unique and versatile molecule in various chemical applications.

Chemical Reactions Analysis

Common Reagents and Conditions:

    Major Products Formed:

      Scientific Research Applications

      2-[Bis(propylsulfanyl)methyl]furan has several scientific research applications across different fields:

        Comparison with Similar Compounds

        • 2-(propylsulfanyl)methylfuran

        • 2-(ethylsulfanyl)methylfuran

        • 2-(butylsulfanyl)methylfuran

        Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

        Properties

        IUPAC Name

        2-[bis(propylsulfanyl)methyl]furan
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        InChI

        InChI=1S/C11H18OS2/c1-3-8-13-11(14-9-4-2)10-6-5-7-12-10/h5-7,11H,3-4,8-9H2,1-2H3
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        InChI Key

        VJBYDLPGBUEEME-UHFFFAOYSA-N
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        Canonical SMILES

        CCCSC(C1=CC=CO1)SCCC
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        Molecular Formula

        C11H18OS2
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        DSSTOX Substance ID

        DTXSID30711056
        Record name 2-[Bis(propylsulfanyl)methyl]furan
        Source EPA DSSTox
        URL https://comptox.epa.gov/dashboard/DTXSID30711056
        Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

        Molecular Weight

        230.4 g/mol
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        CAS No.

        97913-80-9
        Record name 2-[Bis(propylsulfanyl)methyl]furan
        Source EPA DSSTox
        URL https://comptox.epa.gov/dashboard/DTXSID30711056
        Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

        Synthesis routes and methods

        Procedure details

        Into a 100 ml reaction flask equipped with reflux condenser, thermometer and magnetic stirring bar with hot plate and magnetic stirring apparatus is placed 0.5 grams of para-toluenesulfonic acid, 5 ml cyclohexane and 15.2 grams (0.2 moles) of n-propyl mercaptan. Over a period of 25 minutes, 9.6 grams (0.1 mole) of 2-furaldehyde is added with stirring. The reaction mixture is then heated to reflux and refluxed for a period of 10 hours while removing water of reaction. The the end of the 10 hour reflux period, the reaction mass is cooled to room temperature and transferred to a separatory funnel. The reaction mass is washed with one 50 ml portion of saturated aqueous sodium chloride solution and dried over anhydrous sodium sulfate and filtered. The resulting filtrate is then distilled on a Microvigreux column yielding the following fractions:
        Quantity
        0.5 g
        Type
        reactant
        Reaction Step One
        Quantity
        15.2 g
        Type
        reactant
        Reaction Step Two
        Quantity
        9.6 g
        Type
        reactant
        Reaction Step Three
        Quantity
        5 mL
        Type
        solvent
        Reaction Step Four

        Retrosynthesis Analysis

        AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

        One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

        Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

        Strategy Settings

        Precursor scoring Relevance Heuristic
        Min. plausibility 0.01
        Model Template_relevance
        Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
        Top-N result to add to graph 6

        Feasible Synthetic Routes

        Reactant of Route 1
        Reactant of Route 1
        Reactant of Route 1
        2-[Bis(propylsulfanyl)methyl]furan
        Reactant of Route 2
        Reactant of Route 2
        2-[Bis(propylsulfanyl)methyl]furan
        Reactant of Route 3
        2-[Bis(propylsulfanyl)methyl]furan
        Reactant of Route 4
        2-[Bis(propylsulfanyl)methyl]furan
        Reactant of Route 5
        2-[Bis(propylsulfanyl)methyl]furan
        Reactant of Route 6
        2-[Bis(propylsulfanyl)methyl]furan

        Disclaimer and Information on In-Vitro Research Products

        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.